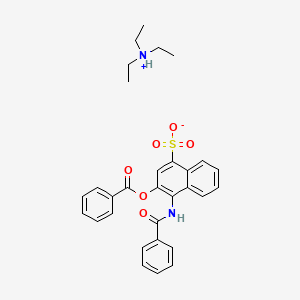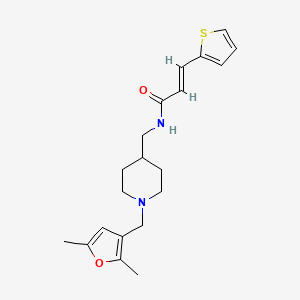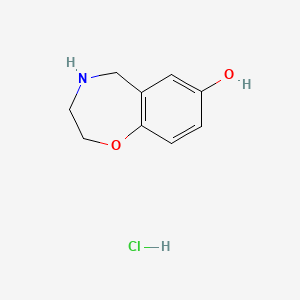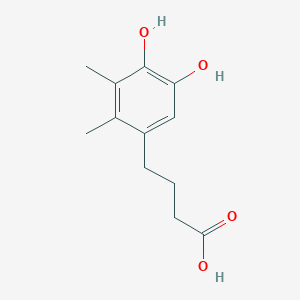
N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide” is a chemical compound with the molecular formula C15H22N2O4S . It is used in various scientific research areas for its unique properties. This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
Unfortunately, the specific synthesis process for “N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide” is not available in the retrieved data. For detailed synthesis information, it is recommended to refer to specific scientific literature or contact suppliers who may provide more detailed information.Molecular Structure Analysis
The molecular structure of “N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide” is represented by the molecular formula C15H22N2O4S . The molecular weight of this compound is 326.41. For a detailed molecular structure, it is recommended to refer to databases like PubChem .Chemical Reactions Analysis
The specific chemical reactions involving “N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide” are not available in the retrieved data. For detailed information on chemical reactions, it is recommended to refer to specific scientific literature or databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide” are not available in the retrieved data. For detailed information on physical and chemical properties, it is recommended to refer to databases like PubChem or contact suppliers who may provide more detailed information.Scientific Research Applications
Antimicrobial Applications
One study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. This research involved creating a range of derivatives through various chemical reactions, demonstrating the potential of these compounds in antimicrobial applications. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Enzyme Inhibition
Another significant application is in the field of enzyme inhibition. A study reported the synthesis of sulfonamide derivatives related to pritelivir, investigating their inhibitory action on various human carbonic anhydrase isoforms. These compounds demonstrated low nanomolar inhibition values, indicating their potential as drug candidates for treating conditions involving carbonic anhydrases, such as cancer, obesity, and glaucoma (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).
Metabolic Stability Improvement
Research on improving the metabolic stability of specific inhibitors, such as PI3Kα and mTOR inhibitors, has led to the exploration of various heterocyclic analogues. This effort aimed to mitigate metabolic deacetylation issues, leading to the discovery of compounds with similar in vitro potency and in vivo efficacy, but with reduced metabolic liabilities (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).
Muscarinic Agonist Activity
Investigations into the muscarinic agonist activity of substituted N-(silatran-1-ylmethyl)acetamides have contributed to understanding the interaction of these compounds with cholinoreceptors. This research provides insights into the potential therapeutic applications of these compounds in targeting muscarinic receptors (Pukhalskaya, Kramarova, Kozaeva, Korlyukov, Shipov, Bylikin, Negrebetsky, Poryadin, & Baukov, 2010).
Molecular Imaging
The use of Good's buffers, specifically N-(2-Acetamido)-2-aminoethanesulfonic acid, in pH imaging using hyperpolarized 13C magnetic resonance spectroscopy demonstrates another application area. This approach enables rapid pH measurements, showcasing the utility of these compounds in medical imaging (Flavell, von Morze, Blecha, Korenchan, van Criekinge, Sriram, Gordon, Chen, Subramaniam, Bok, Wang, Vigneron, Larson, Kurhanewicz, & Wilson, 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards information for “N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide” is not available in the retrieved data. For detailed safety and hazards information, it is recommended to refer to databases like PubChem or contact suppliers who may provide more detailed information.
Future Directions
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-16(21(2,18)19)9-14(17)15-8-13-7-11-5-3-4-6-12(11)10-20-13/h3-6,13H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVUOPWTTMYTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1CC2=CC=CC=C2CO1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B2560280.png)

![1-Methyl-3-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazin-2-one](/img/structure/B2560283.png)
![N-(1-cyanocyclopentyl)-2-({5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2560284.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2560287.png)
![tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2560289.png)